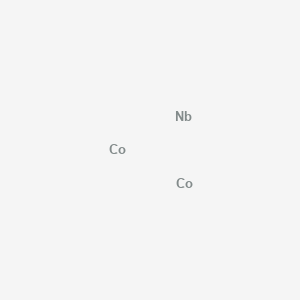

Cobalt;niobium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cobalt and niobium form a variety of intermetallic compounds and alloys that exhibit unique properties, making them valuable in various industrial and scientific applications. These compounds are known for their high melting points, excellent mechanical properties, and resistance to oxidation and corrosion. The combination of cobalt and niobium is particularly significant in the development of superalloys and high-entropy alloys, which are used in high-temperature and high-stress environments.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cobalt and niobium compounds can be synthesized through various methods, including co-precipitation, solid-state reactions, and arc melting. One common method involves the co-precipitation of cobalt nitrate and niobium oxalate solutions using ammonium hydroxide as a precipitating agent. The resulting precipitate is then calcined to form the desired compound .

Another method involves melting pure cobalt and niobium metals in an arc furnace under an inert atmosphere, such as argon. This process ensures the formation of homogeneous alloys with controlled compositions .

Industrial Production Methods: In industrial settings, cobalt and niobium alloys are typically produced using high-temperature melting techniques. The metals are melted together in an electric arc furnace or an induction furnace, followed by casting into molds. The resulting ingots are then subjected to various heat treatments and mechanical processing to achieve the desired microstructure and properties .

Análisis De Reacciones Químicas

Types of Reactions: Cobalt and niobium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, cobalt niobium oxide can be synthesized through the oxidation of cobalt and niobium precursors in the presence of oxygen .

Common Reagents and Conditions: Common reagents used in the synthesis of cobalt and niobium compounds include cobalt nitrate, niobium oxalate, and ammonium hydroxide. The reactions are typically carried out under controlled pH conditions and temperatures to ensure the formation of the desired products .

Major Products Formed: The major products formed from these reactions include cobalt niobium oxides, such as cobalt niobium oxide (CoNb₂O₆), which exhibit unique catalytic and electronic properties .

Aplicaciones Científicas De Investigación

Cobalt and niobium compounds have a wide range of scientific research applications. They are used as catalysts in various chemical reactions, including the selective catalytic reduction of nitrogen oxides with ammonia . These compounds also find applications in the development of high-performance batteries, supercapacitors, and electronic devices due to their excellent electrochemical properties .

In the field of medicine, cobalt and niobium compounds are being explored for their potential use in anticancer therapies. Cobalt complexes, in particular, have shown promising anticancer activity and are being investigated for their mechanisms of action and potential clinical applications .

Mecanismo De Acción

The mechanism of action of cobalt and niobium compounds varies depending on their specific application. In catalytic applications, the combination of cobalt’s redox properties and niobium’s surface acidity enhances the overall catalytic activity and selectivity. For example, in the selective catalytic reduction of nitrogen oxides, the incorporation of niobium into cobalt oxide catalysts improves the conversion efficiency and selectivity towards nitrogen gas .

In anticancer applications, cobalt complexes exert their effects through various mechanisms, including the generation of reactive oxygen species, inhibition of DNA synthesis, and induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Cobalt and niobium compounds can be compared with other transition metal compounds, such as those containing nickel, titanium, or tantalum. While cobalt and niobium compounds exhibit excellent high-temperature stability and mechanical properties, they also offer unique catalytic and electronic properties that distinguish them from other similar compounds .

Similar Compounds:- Nickel-based compounds

- Titanium-based compounds

- Tantalum-based compounds

Each of these compounds has its own set of properties and applications, but the combination of cobalt and niobium offers a unique balance of mechanical strength, thermal stability, and catalytic activity that makes them particularly valuable in advanced materials and technologies .

Propiedades

Número CAS |

12017-33-3 |

|---|---|

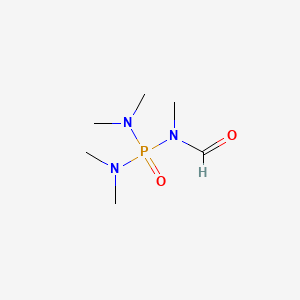

Fórmula molecular |

Co2Nb |

Peso molecular |

210.77276 g/mol |

Nombre IUPAC |

cobalt;niobium |

InChI |

InChI=1S/2Co.Nb |

Clave InChI |

JMMJBHVIJWVQMX-UHFFFAOYSA-N |

SMILES canónico |

[Co].[Co].[Nb] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline](/img/structure/B14712372.png)

![1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene](/img/structure/B14712375.png)

![4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline](/img/structure/B14712379.png)

![Acetamide, N-[3-(dimethylamino)propyl]-2-(hydroxyimino)-](/img/structure/B14712394.png)